2-Isopropoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula and a molecular weight of 248.36 g/mol. This compound is classified as a pyridine derivative, specifically featuring an isopropoxy group and a pyrrolidine moiety. Its unique structure positions it as a potential candidate for various applications in medicinal chemistry and pharmacology.
The compound is identified by the CAS number 1352519-92-6. It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in their ring structure. In this case, the pyrrolidine ring contributes to its heterocyclic nature. The classification of this compound is significant due to its potential interactions with biological systems, particularly as it relates to receptor activity modulation.
The synthesis of 2-Isopropoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. While specific detailed methods may not be fully disclosed in public literature, common synthetic strategies for similar compounds include:
The exact conditions (e.g., temperature, solvents, catalysts) and reagents used in these reactions can vary significantly based on the desired yield and purity of the final product. Advanced techniques such as chromatography may be employed for purification.
The molecular structure of 2-Isopropoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine features:
The compound's structural characteristics can be represented in various formats, including:
InChI=1S/C15H24N2O/c1-11(2)17-15-10-9-14(16-15)12(3)4-13(15)5/h9-10,11H,4-8,12H2,1-3H3CC(C)OC1=NC(=C(C)C(=N1)C)C(C)CThis data aids in computational modeling and further chemical analysis.
The compound can participate in various chemical reactions typical for heterocyclic compounds, including:
Reactions involving this compound should be conducted under controlled conditions to ensure selectivity and yield. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for monitoring reaction progress and confirming product identity.
Research indicates that related compounds have shown efficacy in treating disorders like obesity by modulating neurotransmitter levels in the brain. Further pharmacological studies are necessary to elucidate its precise mechanisms.
Key chemical properties include:
Relevant analyses often involve determining pKa values and reactivity profiles to predict behavior in biological systems.
2-Isopropoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine has potential applications in:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5